molecular formula C6H13ClN2O2 B1430548 methyl N-(pyrrolidin-3-yl)carbamate hydrochloride CAS No. 477981-66-1

methyl N-(pyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B1430548
CAS No.: 477981-66-1
M. Wt: 180.63 g/mol
InChI Key: JPKDVLKJPBGOOF-UHFFFAOYSA-N
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Description

“Methyl N-(pyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 477981-66-1 . It has a molecular weight of 180.63 . The IUPAC name for this compound is methyl pyrrolidin-3-ylcarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organocatalysis

  • (Kaur et al., 2018) highlighted the use of a pyrrolidine-carbamate based chiral organocatalyst for asymmetric Michael addition of ketones to nitroolefins, showing high yields and excellent stereoselectivity.

Synthesis of Heterocyclic Compounds

  • Pyrrolidine synthesis through [3+2] cycloaddition was studied by (Żmigrodzka et al., 2022), emphasizing its importance in medicinal chemistry.
  • (Velikorodov et al., 2019) demonstrated the synthesis of new polyheterocyclic compounds based on chalcones, involving methyl N-(pyrrolidin-3-yl)carbamate hydrochloride.

Medicinal Applications

  • A study by (Martínez & Hoppe, 2004) discussed the enantioselective synthesis of (−)-α-kainic acid, a compound with neuropharmacological interest, using a process involving this compound.
  • (Nural et al., 2018) synthesized polysubstituted methyl pyrrolidine-2-carboxylate derivatives with antimicrobial activity.

Chemical Synthesis and Reactivity

  • (Yu et al., 2017) explored the selective ring-opening of N-alkyl pyrrolidines with chloroformates, leading to 4-chlorobutyl carbamates.
  • The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, was detailed by (Fleck et al., 2003).

Mechanism of Action

The mechanism of action for “methyl N-(pyrrolidin-3-yl)carbamate hydrochloride” is not available in the search results .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl N-pyrrolidin-3-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKDVLKJPBGOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477981-66-1
Record name methyl N-(pyrrolidin-3-yl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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